2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl

Description

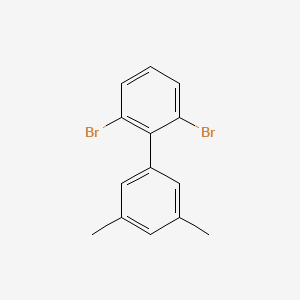

2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by bromine substituents at the 2- and 6-positions of one phenyl ring and methyl groups at the 3'- and 5'-positions of the adjacent ring. This arrangement confers significant steric hindrance and electron-withdrawing effects (EWG) due to the bromine atoms, while the methyl groups contribute to hydrophobic interactions and moderate steric bulk.

Properties

Molecular Formula |

C14H12Br2 |

|---|---|

Molecular Weight |

340.05 g/mol |

IUPAC Name |

1,3-dibromo-2-(3,5-dimethylphenyl)benzene |

InChI |

InChI=1S/C14H12Br2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 |

InChI Key |

LZQAARHEWAJSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(C=CC=C2Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,5’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Coupling: Formation of biaryl compounds with diverse functional groups.

Reduction: Formation of 3’,5’-dimethyl-1,1’-biphenyl.

Scientific Research Applications

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms, which serve as leaving groups in substitution and coupling reactions. The presence of electron-donating methyl groups at the 3’ and 5’ positions can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl and analogous biphenyl derivatives:

Detailed Analysis

Substituent Effects on Reactivity and Electronic Properties Halogen vs. Alkyl/Methoxy Groups: Bromine’s strong EWG nature enhances electrophilic substitution resistance compared to fluorine in 3vc . Methoxy groups in 6,6′-Dimethoxy-... act as electron donors, contrasting sharply with bromine’s electron-withdrawing effects . Steric Considerations: The 2,6-dibromo substitution creates significant steric hindrance, reducing rotational freedom between phenyl rings. This contrasts with the 4′-bromo derivative in , where bromine’s position allows for more flexible crystal packing.

Synthetic Methodologies

- The synthesis of 3vc involves Ru-catalyzed C–H arylation between bromo- and fluoroarenes , whereas 6,6′-Dimethoxy-... was synthesized via nitration of a methoxy precursor under highly controlled conditions . The target compound’s bromine substituents likely necessitate harsher reaction conditions or specialized catalysts.

Crystallographic and Molecular Interactions

- The thiophene-containing derivative in exhibits intermolecular hydrogen bonding (C=O⋯H interactions) and π-stacking due to its planar thiophene group. In contrast, the target compound’s bromine and methyl groups may promote halogen bonding (Br⋯Br or Br⋯π interactions) and hydrophobic packing, though direct crystallographic data are unavailable.

Biological and Toxicological Implications While biphenyl derivatives like 1,1'-biphenyl and 2,3-dimethyl hydroquinone are linked to toxicological behavior , brominated analogs like the target compound may exhibit altered bioactivity due to bromine’s stability and resistance to metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.